



Application Notes and Protocols for a 20 µL FastDigest BstXI Reaction

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for setting up a 20 µL reaction using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. FastDigest enzymes are designed for rapid DNA digestion, offering complete digestion in as little as 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1][2]

I. Quantitative Data Summary

The following tables summarize the recommended volumes for each component in a 20 μ L FastDigest BstXI reaction for different types of DNA substrates.

Table 1: Reaction Setup for Plasmid DNA Digestion



Component	Volume (μL)	Final Concentration/Amount
Nuclease-free water	15	-
10X FastDigest or FastDigest Green Buffer	2	1X
Plasmid DNA	2 (up to 1 μg)	≤ 1 µg
FastDigest BstXI	1	1 FDU
Total Volume	20	-

Table 2: Reaction Setup for PCR Product Digestion

Component	Volume (µL)	Final Concentration/Amount
Nuclease-free water	17	-
10X FastDigest or FastDigest Green Buffer	2	1X
PCR Product	10 (~0.2 μg)	~0.2 µg
FastDigest BstXI	1	1 FDU
Total Volume	30	-
Note: While the protocol is for a 20 µL reaction, the manufacturer provides a standard protocol for PCR		

Table 3: Reaction Conditions

product digestion in a 30 μ L

total volume.[1][3]



Parameter	Condition
Incubation Temperature	37°C
Incubation Time	5 minutes
Thermal Inactivation (Optional)	80°C for 5 minutes

II. Experimental Protocol

This protocol outlines the steps for digesting plasmid DNA in a 20 µL reaction volume.

Materials:

- FastDigest BstXI enzyme (#FD1024)[1]
- 10X FastDigest Buffer or 10X FastDigest Green Buffer
- Plasmid DNA (up to 1 μg)
- Nuclease-free water
- Microcentrifuge tubes
- · Pipettes and tips
- Heat block or water bath set to 37°C and 80°C

Procedure:

- Reaction Assembly: At room temperature, combine the following components in a sterile microcentrifuge tube in the order listed:
 - 15 μL of nuclease-free water
 - 2 μL of 10X FastDigest or FastDigest Green Buffer
 - 2 μL of plasmid DNA (containing up to 1 μg of DNA)

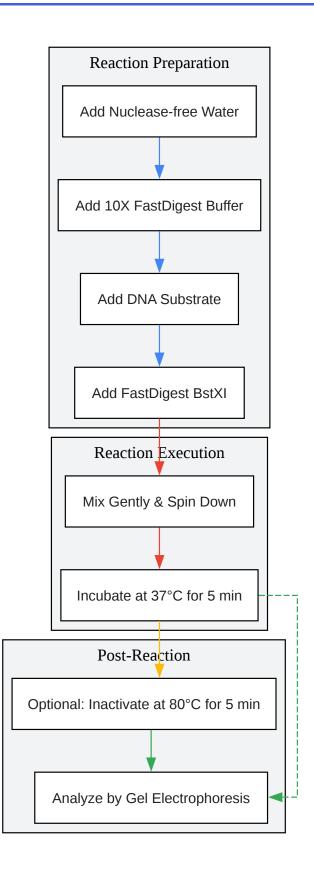


- 1 μL of FastDigest BstXI enzyme
- Mixing: Gently mix the reaction by pipetting up and down. Centrifuge the tube briefly to collect the contents at the bottom.
- Incubation: Incubate the reaction mixture at 37°C for 5 minutes.[1][4] For optimal heat transfer, a water bath is recommended over an air thermostat.[1]
- Enzyme Inactivation (Optional): To stop the reaction, inactivate the enzyme by heating the mixture at 80°C for 5 minutes.[1][4] This step is not necessary if the products are to be used directly for gel electrophoresis.
- Analysis: If using the FastDigest Green Buffer, the reaction mixture can be loaded directly
 onto an agarose gel for analysis.[1] The green buffer contains a density reagent and tracking
 dyes.

III. Experimental Workflow Diagram

The following diagram illustrates the workflow for setting up the FastDigest BstXI reaction.





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Caption: Workflow for a 20 μ L FastDigest BstXI reaction.



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